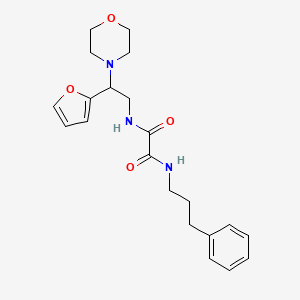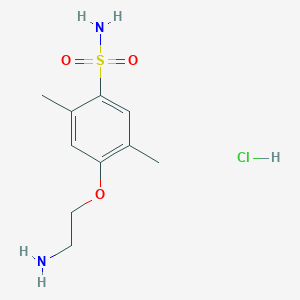
4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 4-(2-Aminoethoxy)aniline hydrochloride , which is a chemical with a molecular weight of 188.66 . It’s important to note that the specific properties and uses of “4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride” could vary significantly from those of its derivatives.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(2-aminoethoxy)ethanol have been synthesized through reactions involving 5-tosyloxy-3-oxapentanol and potassium phthalate .Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 4-(2-Aminoethoxy)aniline hydrochloride is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of similar compounds. For example, 4-(2-Aminoethoxy)aniline hydrochloride is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
- Sulfonamide-derived compounds, including those related to 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride, have been synthesized and evaluated for their biological activity. These compounds demonstrated moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).
Tautomeric Behavior and Chemical Properties
- Investigation into the tautomeric behavior of sulfonamide derivatives revealed insights into their molecular conformation, which is directly related to pharmaceutical and biological activities. This study enhances understanding of the structural dynamics of such compounds (Erturk, Gumus, Dikmen, & Alver, 2016).
Inhibition Studies in Medicinal Chemistry
- Sulfonamide groups, including those in this compound, play a significant role in the design of drugs. They have been used as inhibitors in various therapeutic applications, particularly in the development of antitumor agents (Morsy et al., 2009).
Environmental and Reactive Studies
- Studies on the reactivity of emerging pollutants, including sulfonamide antibiotics, have been conducted to understand their behavior in the environment. Such research provides insights into the reaction mechanisms of these compounds, aiding in the prediction of environmental impact (Fu et al., 2021).
Antibacterial Properties in Material Science
- The application of sulfonamide derivatives, related to this compound, in material science has been explored. Specifically, the study of immobilized 4-aminophenylsulfonamide on polymeric carriers demonstrated potential for reducing toxicity and prolonging the action of drugs, along with exhibiting antibacterial properties (Toropin et al., 2017).
General Observations
- The sulfonamide group, as seen in this compound, is a versatile functional group in drug design. Its broad range of applications in medicinal chemistry underlines its significance in the development of new therapeutic agents and its potential for various scientific applications (Kalgutkar, Jones, & Sawant, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-aminoethoxy)-2,5-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-7-6-10(16(12,13)14)8(2)5-9(7)15-4-3-11;/h5-6H,3-4,11H2,1-2H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIWKVSJOLQQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2641955.png)
![2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2641956.png)
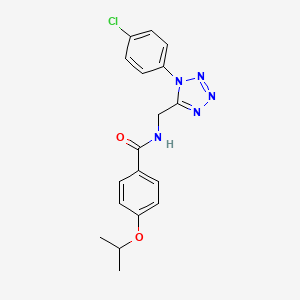
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2641958.png)
![3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2641962.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)
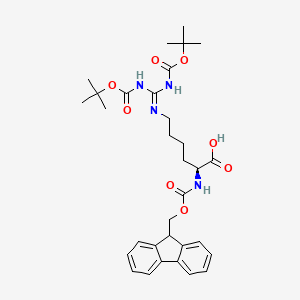

![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)
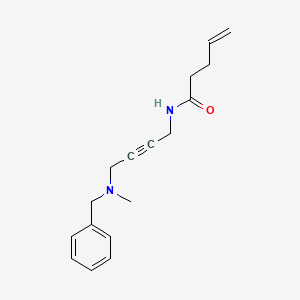
![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
